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Compound of Interest

Compound Name: 2-Thiophenemethanol

Cat. No.: B153580 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Thiophenemethanol (CAS No. 636-72-6), a key intermediate in pharmaceutical and chemical

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering a consolidated resource of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are

provided to ensure reproducibility and accurate interpretation of results.

Core Spectroscopic Data
The structural integrity and purity of 2-Thiophenemethanol can be effectively determined

through a combination of spectroscopic techniques. The following sections present the key

quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. All spectra were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for 2-Thiophenemethanol
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.28 dd H-5 (Thiophene)

~6.98 dd H-3 (Thiophene)

~6.95 m H-4 (Thiophene)

4.78 s -CH₂- (Methylene)

~2.25 br s -OH (Hydroxyl)

Data sourced from a 90 MHz

spectrum in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Thiophenemethanol

Chemical Shift (δ) ppm Assignment

143.97 C-2 (Thiophene)

126.70 C-5 (Thiophene)

125.24 C-3/C-4 (Thiophene)

59.24 -CH₂- (Methylene)

Data sourced from a 50.18 MHz spectrum in

CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies. The spectrum of 2-Thiophenemethanol was obtained from a neat

sample.

Table 3: Key Infrared Absorption Bands for 2-Thiophenemethanol
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3600 - 3200 Broad O-H Stretch (Alcohol)

~3100 Medium
C-H Stretch (Aromatic,

Thiophene)

~1530 Medium
C=C Stretch (Aromatic,

Thiophene)

~1440 Medium
C=C Stretch (Aromatic,

Thiophene)

~1220 Strong C-O Stretch (Primary Alcohol)

~700 Strong C-S Stretch (Thiophene)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge

ratio of the molecule and its fragments, confirming its molecular weight.

Table 4: Mass Spectrometry Data (EI-MS) for 2-Thiophenemethanol

m/z Relative Intensity (%) Assignment

114 99.99 [M]⁺ (Molecular Ion)

85 93.43 [M-CHO]⁺

97 73.12 [M-OH]⁺

45 73.27 Fragment

39 39.93 Fragment

The molecular weight of 2-

Thiophenemethanol (C₅H₆OS)

is 114.17 g/mol .[1]
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Experimental Protocols & Methodologies
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.

Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of 2-Thiophenemethanol for ¹H NMR (or

20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) within a clean, dry vial.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Ensure the liquid column height is a minimum of 4-5 cm.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small

cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the CDCl₃ to stabilize the

magnetic field.

Shimming: The magnetic field homogeneity is optimized by either manual or automated

shimming procedures to achieve sharp, symmetrical peaks.

Tuning: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal

sensitivity.

Acquisition: Set standard acquisition parameters and collect the Free Induction Decay

(FID).

Data Processing: Perform a Fourier transform on the FID, followed by phase and baseline

correction to obtain the final spectrum.

Protocol 2: Infrared (IR) Spectroscopy (Neat Liquid Film)
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Equipment: Utilize two polished salt plates (e.g., NaCl or KBr) and a Fourier Transform

Infrared (FTIR) spectrometer.

Sample Application: Place 1-2 drops of neat (undiluted) 2-Thiophenemethanol onto the

center of one salt plate.

Film Formation: Carefully place the second salt plate on top and gently press to create a

thin, uniform liquid film, avoiding air bubbles.

Spectrum Acquisition:

Background Scan: First, run a background spectrum with the empty sample holder to

account for atmospheric CO₂ and H₂O.

Sample Scan: Place the salt plate "sandwich" into the spectrometer's sample holder and

acquire the sample spectrum. The instrument software automatically ratios the sample

scan against the background.

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent

(e.g., isopropanol or acetone), and store them in a desiccator to prevent moisture damage.

Protocol 3: Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Thiophenemethanol in a volatile organic

solvent (e.g., dichloromethane or methanol).

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an Electron Ionization (EI) source.

GC Separation: Inject the sample into the GC. The volatile compound travels through a

heated capillary column, separating it from any impurities. 2-Thiophenemethanol elutes at a

characteristic retention time.

Ionization: As the compound exits the GC column, it enters the MS ion source where it is

bombarded with high-energy electrons (typically 70 eV). This process forms the positively

charged molecular ion ([M]⁺) and various fragment ions.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-Thiophenemethanol.
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Caption: Logical workflow for compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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